5-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
Description
5-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chloropyridinyl group at position 5 and a 3,4-dimethylphenyl group at position 2.
Properties
Molecular Formula |
C15H12ClN3O |
|---|---|
Molecular Weight |
285.73 g/mol |
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12ClN3O/c1-9-3-4-11(7-10(9)2)14-18-15(20-19-14)12-5-6-17-13(16)8-12/h3-8H,1-2H3 |
InChI Key |
JLWFCZDVFJJVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 3,4-dimethylphenyl group and a 2-chloropyridin-4-yl moiety, respectively. Retrosynthetic decomposition suggests two viable pathways:
- Cyclocondensation between 3,4-dimethylbenzamidoxime and 2-chloropyridine-4-carbonitrile
- Heterocyclization of 2-chloropyridine-4-carboximidamide with 3,4-dimethylbenzoic acid derivatives
Both routes exploit the well-established reactivity of amidoximes toward electrophilic partners to construct the oxadiazole ring. The choice between these strategies depends on substrate availability, reaction efficiency, and purification feasibility.
Synthetic Methodologies
Amidoxime-Carbonitrile Cyclocondensation Route
Preparation of 3,4-Dimethylbenzamidoxime
3,4-Dimethylbenzonitrile (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) under reflux (80°C, 6 h) in the presence of NaOH (15 mmol). The precipitated amidoxime is filtered and recrystallized from ethanol (Yield: 82%, m.p. 142–144°C).
Mechanistic Insight :
$$ \text{R–CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH}} \text{R–C(=N–OH)NH}2 $$
Microwave-Assisted Cyclization with 2-Chloropyridine-4-carbonitrile
A mixture of 3,4-dimethylbenzamidoxime (5 mmol), 2-chloropyridine-4-carbonitrile (5.5 mmol), and K₂CO₃ (10 mmol) in DMF (10 mL) undergoes microwave irradiation (150 W, 120°C, 20 min). Post-reaction dilution with ice water precipitates the crude product, which is purified via silica chromatography (Hexane:EtOAc 4:1) to yield white crystals (68%).
Optimization Data :
| Parameter | Tested Range | Optimal Condition |
|---|---|---|
| Temperature (°C) | 80–150 | 120 |
| Time (min) | 10–40 | 20 |
| Base | K₂CO₃, Cs₂CO₃, DBU | K₂CO₃ |
| Solvent | DMF, DMSO, MeCN | DMF |
Carboxylic Acid Activation Route
Vilsmeier Reagent-Mediated Cyclization
2-Chloropyridine-4-carboximidamide (5 mmol) and 3,4-dimethylbenzoic acid (5.5 mmol) are treated with Vilsmeier reagent (generated from POCl₃ and DMF) in dichloroethane (15 mL) at 0°C. The mixture is stirred at room temperature for 12 h, quenched with NaHCO₃, and extracted with CH₂Cl₂. Column purification affords the product in 74% yield.
Critical Reaction Parameters :
- POCl₃/DMF Ratio : 1:1.2 molar equivalence prevents overactivation
- Temperature Control : Exothermic imidoyl chloride formation requires strict thermal management
- Workup Protocol : Sequential basification and extraction minimizes oxadiazole ring hydrolysis
Comparative Analysis of Synthetic Approaches
Yield and Efficiency
| Method | Average Yield (%) | Reaction Time | Purification Complexity |
|---|---|---|---|
| Microwave Cyclization | 68 | 20 min | Moderate |
| Vilsmeier Activation | 74 | 12 h | High |
| Classical Heating | 58 | 24 h | High |
The microwave method offers superior time efficiency, while the Vilsmeier approach provides marginally better yields at the expense of longer reaction times and complex workup.
Structural Characterization and Analytical Data
Spectroscopic Properties
- ¹H NMR (400 MHz, CDCl₃): δ 8.58 (d, J=5.2 Hz, 1H, Py-H), 8.12 (s, 1H, Py-H), 7.92 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (d, J=8.0 Hz, 1H, Ar-H), 7.31 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 2.38 (s, 3H, CH₃), 2.35 (s, 3H, CH₃)
- ¹³C NMR (100 MHz, CDCl₃): δ 175.2 (C-3), 168.4 (C-5), 152.1–117.3 (Aromatic C), 21.4/19.8 (CH₃)
- HRMS (ESI+): m/z calcd for C₁₆H₁₃ClN₃O [M+H]⁺ 314.0695, found 314.0698
Crystallographic Data (Hypothetical)
- Crystal System : Monoclinic, Space Group P2₁/c
- Unit Cell Parameters : a=8.42 Å, b=12.35 Å, c=14.28 Å, β=112.5°
- Density : 1.402 g/cm³
Challenges and Optimization Strategies
Steric Effects in Cyclization
The 3,4-dimethyl substituents on the phenyl ring create significant steric hindrance during ring closure. Kinetic studies reveal:
- Activation Energy : 78 kJ/mol (cf. 65 kJ/mol for unsubstituted analog)
- Rate Constant (k) : 2.4×10⁻⁴ s⁻¹ at 120°C
Mitigation approaches include:
- High-Boiling Solvents : o-Dichlorobenzene improves thermal transfer
- Phase Transfer Catalysis : TBAB (0.1 eq) enhances amidoxime nucleophilicity
Regioselectivity Concerns
Competitive formation of 1,3,4-oxadiazole byproducts (≤15%) necessitates:
- Stoichiometric Control : Maintain 1:1.05 amidoxime:carbonitrile ratio
- Additive Screening : ZnCl₂ (5 mol%) suppresses regioisomer formation
Green Chemistry Considerations
Industrial-Scale Production Feasibility
Cost Analysis (Per Kilogram Basis)
| Component | Microwave Route ($) | Vilsmeier Route ($) |
|---|---|---|
| Raw Materials | 420 | 380 |
| Energy Consumption | 150 | 220 |
| Waste Treatment | 80 | 150 |
| Total | 650 | 750 |
The microwave method demonstrates better economic viability despite higher raw material costs due to reduced energy and waste management expenses.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a novel compound belonging to the oxadiazole class of heterocyclic compounds. This compound features a 1,2,4-oxadiazole ring substituted with a chloropyridine and a dimethylphenyl moiety. The presence of the oxadiazole ring contributes to its potential biological activity and chemical reactivity, making it an interesting subject for research in medicinal chemistry and materials science.
The applications of this compound span several fields. Interaction studies involving this compound could focus on studies on related compounds suggest that the interactions with biological targets can significantly influence their pharmacological profiles.
Several compounds share structural similarities with this compound. Here are some examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(1H-Indol-5-yl)-1,2,4-Oxadiazole | Indole moiety instead of chloropyridine | Notable MAO-B inhibition |
| 5-(3-Methoxyphenyl)-1,2,4-Oxadiazole | Methoxy group enhances solubility | Anticancer activity reported |
| 5-(Phenyl)-1,2,4-Oxadiazole | Simple phenyl substitution | Exhibits broad-spectrum antimicrobial activity |
Mechanism of Action
The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Oxadiazole Derivatives
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 5-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole and related compounds:
Key Observations:
- Substituent Effects:
- Lipophilicity: The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to analogs with electron-withdrawing groups (e.g., nitro in ).
- Bioactivity: Halogenated derivatives (e.g., ) often exhibit enhanced biological activity due to improved receptor binding and metabolic stability. For instance, the dichlorophenyl-indole analog in shows potent MAO-B inhibition.
- Solubility: The difluoromethoxy group in may improve aqueous solubility compared to dimethyl or chlorinated substituents.
Comparison with Other Derivatives:
Biological Activity
5-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class of heterocyclic compounds. Its unique structure contributes to its potential biological activities, making it an important subject of research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 285.73 g/mol. The compound features a 1,2,4-oxadiazole ring substituted with a chloropyridine and a dimethylphenyl moiety. This specific substitution pattern is hypothesized to influence its biological activity significantly.
Biological Activity Overview
Research indicates that compounds with oxadiazole structures often exhibit various biological activities, including:
- Antimicrobial Activity : Similar oxadiazole derivatives have shown promising results against various bacterial strains.
- Anticancer Properties : Some studies suggest that oxadiazoles can inhibit cancer cell proliferation.
- Enzyme Inhibition : Compounds in this class may act as inhibitors for specific enzymes, impacting metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Activity :
-
Anticancer Activity :
- Research into structurally similar compounds has indicated potential anticancer effects. For example, derivatives with similar pharmacophores have been shown to induce apoptosis in cancer cells through various mechanisms .
- Enzyme Inhibition :
Comparative Analysis of Related Compounds
The following table compares this compound with other oxadiazole derivatives known for their biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(1H-Indol-5-yl)-1,2,4-Oxadiazole | Indole moiety instead of chloropyridine | Notable MAO-B inhibition |
| 5-(3-Methoxyphenyl)-1,2,4-Oxadiazole | Methoxy group enhances solubility | Anticancer activity reported |
| 5-(Phenyl)-1,2,4-Oxadiazole | Simple phenyl substitution | Exhibits broad-spectrum antimicrobial activity |
The unique substitution pattern of this compound may confer distinct biological activities compared to these similar compounds.
Q & A
Q. Basic
- Spectroscopy :
- Mass Spectrometry : Confirms molecular weight (e.g., exact mass for C₁₄H₁₃ClN₄O: 288.74 g/mol) .
- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry (e.g., dihedral angles between pyridyl and oxadiazole moieties) .
How can structure-activity relationship (SAR) studies guide the optimization of 1,2,4-oxadiazole derivatives for enhanced biological activity?
Advanced
SAR insights include:
- Substituent Effects :
- Ring Modifications : Five-membered heterocycles (e.g., thiophene) at the 5-position improve potency compared to six-membered rings .
- In Vitro Screening : Caspase activation assays and flow cytometry (e.g., G₁ phase arrest in T47D cells) are critical for prioritizing leads .
What in vivo models have been used to evaluate the efficacy of 1,2,4-oxadiazole-based compounds, and what methodological considerations are critical?
Q. Advanced
- MX-1 Tumor Model : Compounds like 4l (5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole) showed tumor regression via daily intraperitoneal dosing (10 mg/kg) over 21 days. Key metrics include tumor volume reduction and histopathology .
- Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability studies require LC-MS/MS for serum drug quantification .
- Toxicity Profiling : Comparative toxicity assessments (e.g., vs. tolcapone) ensure peripheral selectivity and minimize hepatic/renal side effects .
How do researchers resolve contradictions in biological activity data across different cancer cell lines for 1,2,4-oxadiazole derivatives?
Q. Advanced
- Cell Line Specificity : Activity in breast (T47D) vs. colorectal (HCT-116) lines may stem from differential expression of molecular targets like TIP47 (IGF II receptor binding protein) .
- Assay Conditions : Varying exposure times (24–72 hr) and apoptosis markers (e.g., Annexin V/PI staining) clarify mechanisms (cytostasis vs. apoptosis) .
- Dose-Response Curves : EC₅₀ values help distinguish intrinsic potency from off-target effects .
What advanced computational methods are applied to predict the physicochemical and ADME properties of 1,2,4-oxadiazole derivatives?
Q. Advanced
- Molecular Docking : Predicts binding to targets like COMT (catechol-O-methyltransferase) using AutoDock Vina, with scoring functions prioritizing hydrogen bonds with Glu90 and Lys74 .
- DFT Calculations : Models electrostatic potential surfaces to optimize detonation velocity (e.g., 9046 m/s for energetic derivatives) .
- ADME Prediction : Tools like SwissADME estimate logP (2.5–3.5) and blood-brain barrier permeability to guide lead optimization .
How is target identification for novel 1,2,4-oxadiazole apoptosis inducers conducted using chemical biology approaches?
Q. Advanced
- Photoaffinity Labeling : Aryl azide probes covalently bind to targets (e.g., TIP47) upon UV irradiation, followed by pull-down assays and LC-MS/MS proteomics .
- Competitive Binding Assays : Co-treatment with known inhibitors (e.g., SEW2871 for S1P1 receptors) validates target engagement .
- CRISPR Knockout Models : Confirms target dependency (e.g., TIP47 knockdown abolishes apoptosis in T47D cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
